4-Bromophenyl 4-tert-butylcyclohexanecarboxylate
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Overview
Description
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate is an organic compound that features a bromophenyl group attached to a tert-butylcyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate typically involves the esterification of 4-bromophenol with 4-tert-butylcyclohexanecarboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate depends on its interaction with molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-tert-butylbenzoate: Similar structure but with a benzoate group instead of a cyclohexanecarboxylate group.
4-Bromophenyl 4-tert-butylphenylacetate: Contains a phenylacetate group instead of a cyclohexanecarboxylate group.
4-Bromophenyl 4-tert-butylcyclohexylcarbamate: Features a carbamate group instead of an ester group.
Uniqueness
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate is unique due to the presence of both a bromophenyl group and a tert-butylcyclohexanecarboxylate moiety
Properties
Molecular Formula |
C17H23BrO2 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(4-bromophenyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H23BrO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h8-13H,4-7H2,1-3H3 |
InChI Key |
YRINOZBDRAJISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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